molecular formula C12H10O5 B13815737 1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo-

1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo-

Cat. No.: B13815737
M. Wt: 234.20 g/mol
InChI Key: PESQUHVOSVWENL-UHFFFAOYSA-N
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Description

1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- is a chemical compound with the molecular formula C12H12O5 It is a derivative of indene, characterized by the presence of carboxylic acid, methoxy groups, and a ketone functional group

Preparation Methods

The synthesis of 1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions typically include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or sodium hydroxide. Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity .

Chemical Reactions Analysis

1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- undergoes various chemical reactions, including:

Scientific Research Applications

1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound’s derivatives are studied for their potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and resins

Mechanism of Action

The mechanism of action of 1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, its derivatives may inhibit cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways depend on the specific structure and functional groups of the derivatives .

Comparison with Similar Compounds

1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dimethoxy-1-oxo- can be compared with similar compounds such as:

    1H-Indene-4-carboxylicacid,2,3-dihydro-6,7-dihydroxy-1-oxo-: This compound has hydroxyl groups instead of methoxy groups, which can lead to different chemical reactivity and biological activity.

    1H-Indene-4-carboxaldehyde,2,3-dihydro-:

Properties

Molecular Formula

C12H10O5

Molecular Weight

234.20 g/mol

IUPAC Name

6,7-dimethoxy-1-oxoindene-4-carboxylic acid

InChI

InChI=1S/C12H10O5/c1-16-9-5-7(12(14)15)6-3-4-8(13)10(6)11(9)17-2/h3-5H,1-2H3,(H,14,15)

InChI Key

PESQUHVOSVWENL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=CC2=O)C(=C1)C(=O)O)OC

Origin of Product

United States

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